REACTION_CXSMILES
|
[Br:1][C:2](Br)=[N:3][OH:4].[CH3:6][C:7](=[O:10])[C:8]#[CH:9].C(=O)([O-])[O-].[K+].[K+].Cl>C(Cl)Cl>[Br:1][C:2]1[CH:9]=[C:8]([C:7](=[O:10])[CH3:6])[O:4][N:3]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
32.5 g
|
Type
|
reactant
|
Smiles
|
BrC(=NO)Br
|
Name
|
|
Quantity
|
13.41 g
|
Type
|
reactant
|
Smiles
|
CC(C#C)=O
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at ambient temperature for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
Evaporation and purification by flash chromatography (ethyl acetate/hexanes 5/95)
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NOC(=C1)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.76 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 55.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |